6-Ethoxy-2-phenyl-4-quinolinol

Description

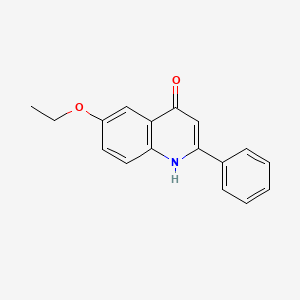

6-Ethoxy-2-phenyl-4-quinolinol is a quinoline derivative characterized by an ethoxy group at position 6, a phenyl group at position 2, and a hydroxyl group at position 4. Quinoline derivatives are renowned for their diverse biological activities, including antibacterial, anticancer, and antiviral properties . The ethoxy substituent at position 6 contributes to its unique electronic and steric profile, influencing solubility, lipophilicity, and binding affinity to biological targets.

Properties

CAS No. |

874499-31-7 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

6-ethoxy-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C17H15NO2/c1-2-20-13-8-9-15-14(10-13)17(19)11-16(18-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,19) |

InChI Key |

UWEDLVHIAKVYOM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Ethoxy-2-phenyl-4-quinolinol typically involves the reaction of 2-phenyl-4-quinolinol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Ethoxy-2-phenyl-4-quinolinol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert it into different quinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

6-Ethoxy-2-phenyl-4-quinolinol belongs to a class of 4-quinolinol derivatives that have been identified as effective fungicides. Research has shown that these compounds exhibit significant activity against plant pathogenic fungi, making them valuable in agricultural practices. Specifically, they have demonstrated efficacy against diseases such as rice blast and powdery mildew, which are major threats to crop yields.

| Fungus | Disease | Control Efficacy |

|---|---|---|

| Magnaporthe oryzae | Rice Blast | High |

| Erysiphe graminis | Powdery Mildew | Moderate |

| Colletotrichum spp. | Anthracnose | High |

The structural modifications at the 2, 3, and 5 to 8 positions of the quinoline skeleton enhance the fungicidal activity of these derivatives, leading to their development as new agricultural fungicides with improved control effects over existing agents .

Pharmaceutical Applications

Antimicrobial Activity

The compound has been studied for its potential as an antimicrobial agent. It is part of a broader class of quinolone derivatives that have shown promise in treating bacterial infections. Specifically, it has been noted for its ability to combat resistant strains of bacteria, including those resistant to fluoroquinolones .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and related compounds. These derivatives have been found to induce apoptosis in cancer cells and exhibit significant antiproliferative activity across various cancer cell lines. For instance, certain analogs have shown IC50 values ranging from 0.4 to 1.0 μM against HL-60 and Hep3B cancer cells .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HL-60 | 0.4 | Induction of apoptosis |

| Hep3B | 1.0 | G2/M phase arrest via CDK1 downregulation |

Case Studies

Case Study: Antifungal Efficacy

A study conducted on various 4-quinolinol derivatives demonstrated that modifications at specific positions significantly enhanced antifungal activities. The research indicated that compounds similar to this compound were effective in controlling fungal pathogens responsible for severe agricultural losses .

Case Study: Anticancer Activity

In vitro studies on synthesized derivatives revealed that certain modifications led to improved anticancer properties compared to traditional chemotherapeutics. The mechanism involved the downregulation of cyclins associated with cell cycle progression, thereby inhibiting tumor growth .

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-phenyl-4-quinolinol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action are still under investigation, but it is known to interfere with cellular processes at the molecular level.

Comparison with Similar Compounds

Research Findings and Implications

- Ethoxy and methoxy derivatives offer safer profiles with comparable efficacy .

- P-glycoprotein Inhibition: 6-Methoxy-2-arylquinolines () show promise as P-glycoprotein inhibitors, suggesting that this compound could be optimized for multidrug resistance reversal in cancer therapy.

- Synthetic Accessibility: Ethoxy derivatives can be synthesized via alkylation of hydroxyl precursors (e.g., Williamson ether synthesis), as demonstrated in related quinoline syntheses .

Biological Activity

6-Ethoxy-2-phenyl-4-quinolinol (CAS No. 874499-31-7) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H15NO2 |

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | 6-Ethoxy-2-phenylquinolinol |

| CAS Number | 874499-31-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows it to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to proteins and nucleic acids.

- Antimicrobial Activity : Studies have demonstrated that quinoline derivatives exhibit significant antibacterial properties. The presence of the ethoxy group at the C-6 position enhances lipophilicity, which is positively correlated with antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae .

- Antiviral Activity : Recent research highlights the potential of quinoline derivatives, including those similar to this compound, as inhibitors of viral replication, particularly against coronaviruses like SARS-CoV-2. Compounds with similar scaffolds have shown EC50 values ranging from 5.9 to 13 µM without significant cytotoxicity .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. Key findings include:

- Substituents at C-2 and C-4 : Variations in aryl groups at these positions can significantly alter biological activity. For example, introducing methoxy groups at C-6 has been shown to enhance NorA efflux pump inhibitory activity while reducing cytotoxicity .

- Lipophilicity : Increased lipophilicity generally correlates with improved antimicrobial activity, as observed in derivatives with various substituents on the phenyl ring .

Case Studies

Several studies have investigated the biological activity of related quinoline compounds:

- Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited potent activity against Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics .

- Antiviral Screening : In a phenotypic screening assay for SARS-CoV-2 inhibitors, a compound based on a similar quinoline scaffold showed promising antiviral activity with low cytotoxicity, indicating that modifications in the quinoline structure can yield effective antiviral agents .

- Cytotoxicity Assessments : Evaluations of cytotoxic effects across various cell lines have indicated that while some derivatives maintain low toxicity at high concentrations (up to 100 µM), others demonstrate significant cytotoxicity depending on their functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.